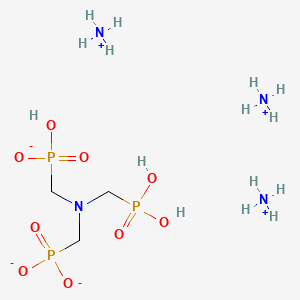
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt is a chemical compound with the molecular formula C3H18N3O9P3. It is a derivative of phosphonic acid and is known for its chelating properties. This compound is commonly used in various industrial and scientific applications due to its ability to bind metal ions and inhibit scale formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt can be synthesized through a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of reactants in a controlled environment to ensure consistent quality and yield. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorous compounds.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of strong acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Lower oxidation state phosphorous compounds.
Substitution: Various substituted phosphonic acid compounds.
Scientific Research Applications
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry.
Biology: Employed in studies involving metal ion transport and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts, thereby inhibiting scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in industrial water systems .
Comparison with Similar Compounds
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt is unique due to its high chelating efficiency and stability under various conditions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent but with different binding properties.
Diethylenetriaminepenta(methylenephosphonic acid): Similar in structure but with additional phosphonic acid groups, providing different chelating characteristics.
Nitrilotriacetic acid (NTA): Structurally related but with different metal binding affinities.
These compounds are used in similar applications but differ in their specific binding properties and stability under different conditions.
Properties
CAS No. |
72333-13-2 |
|---|---|
Molecular Formula |
C3H21N4O9P3 |
Molecular Weight |
350.14 g/mol |
IUPAC Name |
triazanium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3 |
InChI Key |
XOEJKAZUCCZDKW-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+] |
Related CAS |
6419-19-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
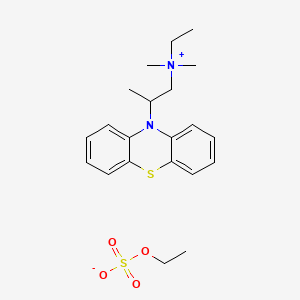
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
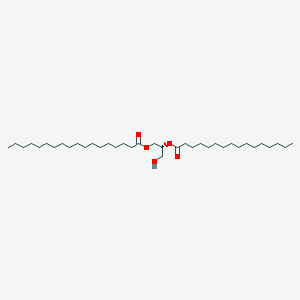
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)


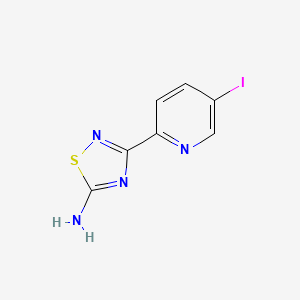
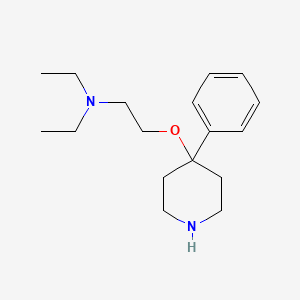
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
